1-(2-Methylbenzyl)piperidin-3-ol
Overview
Description
1-(2-Methylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of 1-(2-Methylbenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation, cyclization, and multicomponent reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
1-(2-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts such as palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methylbenzyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(2-Methylbenzyl)piperidin-3-ol can be compared with other similar compounds, such as:
Benzylpiperidin-4-ol: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Cyclohexyl-4-piperidinol: Another piperidine derivative with a cyclohexyl group, showing different chemical and biological properties.
N-Hexyl-1-benzylpyrrolidin-3-amine: A related compound with a pyrrolidine ring instead of piperidine, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(15)10-14/h2-3,5-6,13,15H,4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVOXLHCLFHMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273439 | |
Record name | 1-[(2-Methylphenyl)methyl]-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-37-7 | |
Record name | 1-[(2-Methylphenyl)methyl]-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148729-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Methylphenyl)methyl]-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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